molecular formula C10H12N2O2S B2680683 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid CAS No. 929975-15-5

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid

Cat. No.: B2680683
CAS No.: 929975-15-5
M. Wt: 224.28
InChI Key: ORRAMJLEFDQGPH-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a cyclopropyl group at position 2, a methyl group at position 4, a methylsulfanyl (SMe) group at position 6, and a carboxylic acid moiety at position 5. Its structural complexity confers unique physicochemical properties, such as moderate lipophilicity (due to the SMe group) and rigidity (from the cyclopropyl ring). The compound has been used as a building block in organic synthesis , though its commercial availability is currently discontinued .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-5-7(10(13)14)9(15-2)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRAMJLEFDQGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Carboxylic Acids

Substituent Position and Functional Group Variations

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid
  • Key Differences :
    • Carboxylic acid at position 4 (vs. position 5 in the target compound).
    • Chlorine at position 5 and hydroxyl at position 6 (vs. SMe at position 6 and methyl at position 4).
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Key Differences :
    • Chlorine at position 2 and methyl at position 6 (vs. cyclopropyl at position 2 and SMe at position 6).
    • Carboxylic acid at position 4.
  • Implications :
    • The absence of a cyclopropyl group reduces steric hindrance, which may facilitate reactions at position 2. The chlorine atom introduces electron-withdrawing effects, altering reactivity .

Substituent Modifications in Sulfur-Containing Analogs

2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid
  • Key Differences :
    • Cyclopentylsulfanyl group at position 2 (vs. cyclopropyl at position 2 and SMe at position 6).
  • The thioether linkage (S–C) may offer similar stability to the SMe group but with altered lipophilicity .
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)-anilino]pyrimidine-5-carboxylic Acid
  • Key Differences: Complex substituents: 4-chlorobenzylsulfanyl at position 2, 2-methylpropyl at position 4, and 3-(trifluoromethyl)anilino at position 6.
  • This compound’s larger size may limit bioavailability compared to the target compound .

Carboxylic Acid Position and Bioactivity

2-Methylpyrimidine-5-carboxylic Acid
  • Implications :
    • Reduced steric hindrance and lipophilicity compared to the target compound, making it more water-soluble but less suited for hydrophobic interactions .
4-Aminopyrimidine-5-carboxylic Acid
  • Key Differences: Amino group at position 4 (vs. methyl at position 4 in the target compound).

Environmental and Industrial Relevance

  • The target compound’s analogs, such as perfluoroalkylated pyrimidines, have been detected in environmental samples due to their historical use in industrial applications .
  • Discontinuation of the target compound’s commercial production suggests a shift toward more stable or bioactive derivatives .

Biological Activity

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS Number: 929975-15-5) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Chemical Formula : C10H12N2O2S
  • Molecular Weight : 224.28 g/mol
  • IUPAC Name : 2-cyclopropyl-4-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylic acid
  • InChI Key : ORRAMJLEFDQGPH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its potential as an inhibitor of key enzymes and its effects on cancer cell lines.

Anticancer Activity

One of the significant areas of research involves the compound's anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MV4-113.19Induction of apoptosis and cell cycle arrest
A2780 (Ovarian)1.3Inhibition of GSK3β activity
K562 (Leukemia)0.87Inhibition of Src kinase autophosphorylation

The compound was found to induce apoptosis in MV4-11 cells via downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, highlighting its potential as a therapeutic agent in leukemia treatment .

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for various kinases, which play crucial roles in signaling pathways associated with cancer progression:

EnzymeIC50 (µM)Effect on Pathway
FLT37.89Reduced phosphorylation of downstream targets
GSK3β1.3Suppression of cell proliferation and migration
Src0.87Inhibition of signaling pathways related to cancer

Case Studies

  • In Vivo Studies : A study conducted on a zebrafish model demonstrated that the compound significantly inhibited angiogenesis in a dose-dependent manner, suggesting its potential utility in targeting tumor vasculature .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to G1 phase arrest in A2780 ovarian cancer cells, further supporting its role in regulating cell cycle progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid?

  • Methodology : Utilize pyrimidine ring assembly via condensation reactions (e.g., Biginelli or Hantzsch synthesis) with cyclopropane-containing precursors. Introduce the methylsulfanyl group via nucleophilic substitution at the C6 position using methyl disulfide or thiomethylating agents under basic conditions. Carboxylic acid functionality can be retained or introduced via hydrolysis of ester intermediates. Protect sensitive groups (e.g., cyclopropane) during synthesis to avoid ring-opening side reactions .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to prevent cyclopropane destabilization.

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and spatial arrangement of substituents (e.g., cyclopropyl and methylsulfanyl groups). Compare with analogous pyrimidine derivatives (e.g., methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) to validate stereoelectronic effects .
  • NMR spectroscopy : Assign peaks for cyclopropyl protons (δ ~0.8–1.2 ppm) and methylsulfanyl groups (δ ~2.5 ppm). Use 13C^{13}\text{C}-NMR to confirm carboxylic acid resonance (δ ~170 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS) and fragmentation patterns consistent with the molecular formula.

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodology : Test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). The carboxylic acid group enhances solubility in basic aqueous solutions, while the cyclopropyl and methylsulfanyl moieties contribute to hydrophobicity. Pre-saturate solvents to avoid precipitation during biological assays .

Advanced Research Questions

Q. How can reaction mechanisms for substitutions at the pyrimidine ring be analyzed?

  • Methodology :

  • Kinetic studies : Monitor substituent exchange (e.g., methylsulfanyl group) using time-resolved NMR or UV-Vis spectroscopy under varying temperatures and pH.
  • Computational modeling : Perform DFT calculations to compare activation energies for substitutions at C2, C4, and C6 positions. Reference analogous systems (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) to predict regioselectivity .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodology : Cross-validate data by:

  • Comparing experimental bond angles (e.g., C–S–C in methylsulfanyl groups) with crystallographic databases (e.g., C5–S1–C1 angles in ).
  • Re-examining NMR coupling constants for cyclopropyl protons (e.g., 3JH-H^3J_{\text{H-H}} ~5–8 Hz) to confirm ring strain vs. crystallographic torsion angles .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological assays?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., replacing cyclopropyl with isopropyl or phenyl groups) and test bioactivity (e.g., antiviral or anticancer potency).
  • In vitro assays : Compare IC50_{50} values against structurally similar compounds (e.g., 2-((cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid) to identify critical substituents .

Q. How can computational methods predict interactions with biological targets?

  • Methodology :

  • Molecular docking : Use crystal structures of target proteins (e.g., kinases or viral proteases) to model binding modes. Pay attention to hydrogen bonding (carboxylic acid group) and hydrophobic interactions (cyclopropane/methylsulfanyl).
  • MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to assess binding affinity .

Q. What experimental approaches address discrepancies in crystallographic data across studies?

  • Methodology :

  • High-resolution crystallography : Re-determine the structure at <1.0 Å resolution to resolve ambiguities in bond lengths/angles.
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., S···H contacts in ) to identify packing effects influencing structural variations .

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